molecular formula C18H18N2O3 B2386840 N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-phenylalanine CAS No. 1014412-84-0

N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-phenylalanine

Cat. No.: B2386840
CAS No.: 1014412-84-0
M. Wt: 310.353
InChI Key: DDVFYOSSXIJRGR-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-phenylalanine is a synthetic compound that features an indole moiety linked to a phenylalanine residue. The indole structure is a significant heterocyclic system found in many natural products and pharmaceuticals, known for its diverse biological activities . The phenylalanine component is an essential amino acid involved in various metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-phenylalanine typically involves the formation of the indole ring followed by its attachment to the phenylalanine residue. One common method includes the reduction of 2-oxindole derivatives using boron hydrides to form 2,3-dihydroindole . This intermediate can then be coupled with L-phenylalanine through an amide bond formation reaction, often facilitated by coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and purification systems such as high-performance liquid chromatography (HPLC) to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Boron hydrides like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups (e.g., nitric acid) under acidic conditions.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: 2,3-dihydroindole derivatives.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-phenylalanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-phenylalanine involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For instance, it may interact with melatonin receptors, influencing circadian rhythms and exhibiting neuroprotective effects . The phenylalanine residue can also play a role in protein synthesis and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

    Melatonin: A neurohormone regulating sleep-wake cycles.

    Tryptophan: An essential amino acid and precursor to serotonin.

Uniqueness

N-(2,3-dihydro-1H-indol-1-ylcarbonyl)-L-phenylalanine is unique due to its combined indole and phenylalanine structures, which confer distinct biological activities and potential therapeutic applications. Its ability to modulate multiple biological pathways makes it a valuable compound for research and development .

Properties

IUPAC Name

(2S)-2-(2,3-dihydroindole-1-carbonylamino)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c21-17(22)15(12-13-6-2-1-3-7-13)19-18(23)20-11-10-14-8-4-5-9-16(14)20/h1-9,15H,10-12H2,(H,19,23)(H,21,22)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVFYOSSXIJRGR-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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